2-(2,3-dioxo-4-phenylpyrazin-1-yl)-N-(3-methylphenyl)acetamide
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Description
2-(2,3-dioxo-4-phenylpyrazin-1-yl)-N-(3-methylphenyl)acetamide, also known as DPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. DPPA is a pyrazine derivative that exhibits interesting pharmacological properties, making it a promising candidate for drug development.
Scientific Research Applications
Novel Therapeutic Approaches in Liver Injury
Liver Injury and Acute Liver Failure Treatment
Studies have identified potential therapeutic applications of compounds related to the chemical structure , particularly in the context of treating liver injury and acute liver failure caused by drug overdoses, such as acetaminophen (APAP) toxicity. Research suggests that repurposing drugs based on alternative mechanisms of action, such as inhibiting cytochrome P450 enzymes or acting as c-jun N-terminal kinase inhibitors, could provide promising approaches to complement existing treatments like N-acetylcysteine (NAC) (Jaeschke et al., 2020).
Radioligand Development for PET Imaging
Development of Radioligands for PET Imaging
Another application is in the development of radioligands for positron emission tomography (PET) imaging. A study on the synthesis of [18F]PBR111, a selective radioligand, highlights the utility of similar compounds in creating diagnostic tools for imaging the translocator protein (18 kDa), which is significant in the study of neuroinflammation and neurodegenerative diseases (Dollé et al., 2008).
Enhancement of Drug Degradation
Boosting Acetaminophen Degradation
Research on amorphous Co(OH)2 nanocages as peroxymonosulfate activators demonstrated the potential of these materials, and by extension, chemically related compounds, in enhancing the degradation of pharmaceuticals like acetaminophen in water treatment processes, thereby addressing environmental contamination and pharmaceutical waste management issues (Qi et al., 2020).
Drug Design and Discovery
Drug Design for Analgesic and Antipyretic Agents
A green chemistry approach has been explored for designing potential analgesic and antipyretic compounds, utilizing derivatives similar to the compound . These efforts are directed towards creating environmentally friendly synthetic routes for new pharmaceuticals with potential therapeutic benefits (Reddy et al., 2014).
Anticonvulsant Evaluation
Evaluation of Anticonvulsant Properties
The synthesis and evaluation of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have shown significant anticonvulsant activities. Such studies underscore the potential medical applications of these compounds in developing treatments for neurological conditions such as epilepsy (Nath et al., 2021).
properties
IUPAC Name |
2-(2,3-dioxo-4-phenylpyrazin-1-yl)-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-14-6-5-7-15(12-14)20-17(23)13-21-10-11-22(19(25)18(21)24)16-8-3-2-4-9-16/h2-12H,13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYFUIYWNCFAKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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